5-(1-Methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(1-Methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure combining a triazole ring and an oxadiazole ring, which imparts it with distinct chemical and biological properties.
Preparation Methods
The synthesis of 5-(1-Methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click reaction between an azide and an alkyne, often catalyzed by copper(I) salts.
Formation of the Oxadiazole Ring: This involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Coupling of the Rings: The final step involves coupling the triazole and oxadiazole rings through a suitable linker, often involving a carboxylation reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
5-(1-Methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(1-Methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antitubercular agent, with studies indicating good activity against Mycobacterium tuberculosis.
Materials Science: The unique electronic properties of the compound make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in the study of enzyme inhibition and as a probe for biological pathways involving triazole and oxadiazole derivatives.
Industrial Applications: The compound is used in the synthesis of various agrochemicals and pharmaceuticals, leveraging its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit key enzymes in the bacterial cell wall synthesis pathway, leading to cell death. The triazole and oxadiazole rings can interact with enzyme active sites, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar compounds to 5-(1-Methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid include:
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and are used in similar applications.
Hybrid Compounds: Compounds that combine triazole and oxadiazole rings, similar to the target compound, but with different substituents or linkers.
The uniqueness of this compound lies in its specific combination of rings and functional groups, which imparts it with distinct reactivity and biological properties.
Properties
Molecular Formula |
C6H5N5O3 |
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Molecular Weight |
195.14 g/mol |
IUPAC Name |
5-(1-methyltriazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H5N5O3/c1-11-2-3(8-10-11)5-7-4(6(12)13)9-14-5/h2H,1H3,(H,12,13) |
InChI Key |
LXSKQVONUIKEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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